(1S)-1-(1H-benzimidazol-2-yl)ethanol
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Overview
Description
(1S)-1-(1H-benzimidazol-2-yl)ethanol is an organic compound characterized by the presence of a benzimidazole ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 1-(1H-benzimidazol-2-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursor in the presence of hydrogen gas.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, 1-(1H-benzimidazol-2-yl)ethanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: 1-(1H-benzimidazol-2-yl)ethanone
Reduction: Various reduced derivatives depending on the specific reducing agent
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
Chemistry: (1S)-1-(1H-benzimidazol-2-yl)ethanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its benzimidazole moiety is known for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethanol moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptors: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)ethanone: The oxidized form of (1S)-1-(1H-benzimidazol-2-yl)ethanol, which lacks the hydroxyl group.
2-(1H-benzimidazol-2-yl)ethanol: A structural isomer with the benzimidazole ring attached to the second carbon of the ethanol moiety.
1-(1H-benzimidazol-2-yl)propanol: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the benzimidazole ring and ethanol moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEHOSQYNGOL-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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